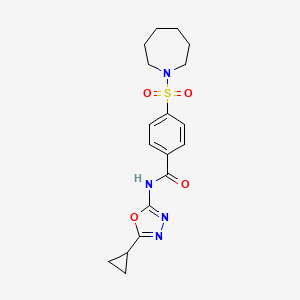

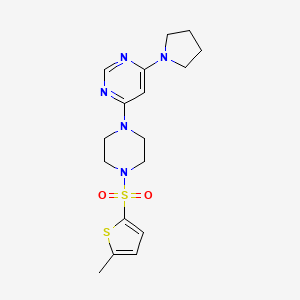

5-Methyl-1-((4-methyl-1H-pyrazol-1-yl)methyl)-1H-pyrazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Methyl-1-((4-methyl-1H-pyrazol-1-yl)methyl)-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C9H13N5 and its molecular weight is 191.238. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

- Pyrazole derivatives, including those structurally similar to 5-Methyl-1-((4-methyl-1H-pyrazol-1-yl)methyl)-1H-pyrazol-3-amine, have been synthesized and characterized, revealing their potential as antitumor, antifungal, and antibacterial agents. These compounds exhibit significant biological activities, attributed to specific pharmacophore sites within their structures (Titi et al., 2020).

- Another study highlights the methylation of 5-Amino-3-methylthio-1H-pyrazole derivatives, demonstrating the versatility of pyrazole compounds as building blocks for a wide variety of derivatives. The methylation process and subsequent characterization, including X-ray diffraction analysis, underscore the compound's potential in further chemical synthesis (Xue-Ling Ren et al., 2010).

Biological Activities

- Research on thiazole clubbed pyrazole derivatives has shown these compounds to be effective as apoptosis inducers and anti-infective agents. Specifically, certain derivatives have demonstrated significant antibacterial activity and potential as antimalarial compounds, showcasing the diverse therapeutic applications of pyrazole-based molecules (Bansal et al., 2020).

- The inhibitory effect of bipyrazolic compounds on the corrosion of pure iron in acidic media was studied, indicating the utility of pyrazole derivatives beyond biological applications. These compounds exhibited efficient corrosion inhibition, suggesting their potential in material science and engineering applications (Chetouani et al., 2005).

Additional Applications

- A study on the structural tautomerism of 4-acylpyrazolone Schiff bases revealed insights into the stability and preferred tautomeric forms of these compounds, further contributing to the understanding of their chemical reactivity and potential applications in designing new molecules (Amarasekara et al., 2009).

- The synthesis of azo and bisazo dyes derived from 5-pyrazolones highlights the application of pyrazole derivatives in the dyeing industry, showcasing their versatility in creating compounds with dyeing properties and potential biological activities (Bagdatli & Ocal, 2012).

Mechanism of Action

Target of Action

Similar compounds have been found to interact withLeishmania major pteridine reductase 1 (LmPTR1) , which plays a crucial role in the survival and proliferation of parasites.

Mode of Action

It’s suggested that similar compounds may inhibit the activity of their target proteins, such as lmptr1 . This inhibition could potentially disrupt the normal functioning of the parasite, leading to its death.

Biochemical Pathways

The inhibition of lmptr1 can disrupt the folate metabolism pathway, which is essential for the survival and proliferation of parasites .

Pharmacokinetics

Similar compounds are often designed to be highly soluble and stable to ensure good bioavailability .

Result of Action

The inhibition of lmptr1 can lead to the disruption of the folate metabolism pathway, potentially causing the death of the parasite .

Action Environment

Factors such as temperature and ph can generally affect the stability and efficacy of similar compounds .

Properties

IUPAC Name |

5-methyl-1-[(4-methylpyrazol-1-yl)methyl]pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5/c1-7-4-11-13(5-7)6-14-8(2)3-9(10)12-14/h3-5H,6H2,1-2H3,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDLQEXOAPSPSBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CN2C=C(C=N2)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-chlorophenyl)methyl]-1,6,7-trimethyl-8-(propan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2861519.png)

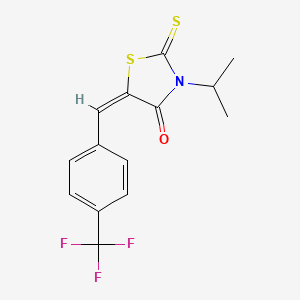

![ethyl 2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-2-oxoacetate](/img/structure/B2861522.png)

![4-Cyclopropyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1,3-oxazole-5-carboxamide](/img/structure/B2861525.png)

![2-{7-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl}-N-phenylacetamide](/img/no-structure.png)

![4-{[(3-BROMOPHENYL)METHYL]SULFANYL}-2-(2,4-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZINE](/img/structure/B2861535.png)

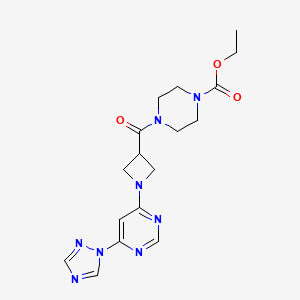

![1-[4-(4-fluorophenyl)piperazin-1-yl]-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)ethan-1-one](/img/structure/B2861538.png)

![N-[(1-benzylpiperidin-4-yl)methyl]-1-phenylmethanesulfonamide](/img/structure/B2861541.png)